4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
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Overview
Description
4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a fluorophenyl group, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting bromofluorobenzene can then be reacted with thiazole derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lewis Acids: Used in the initial bromination step.
Grignard Reagents: For substitution reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions
Properties
CAS No. |
61383-87-7 |
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Molecular Formula |
C15H10BrFN2O2S2 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H10BrFN2O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-15-18-14(9-22-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) |
InChI Key |
KTMAQYKRPRVPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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